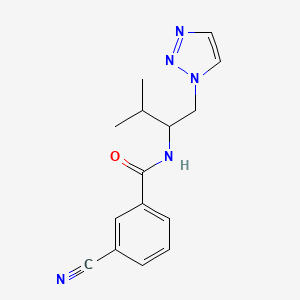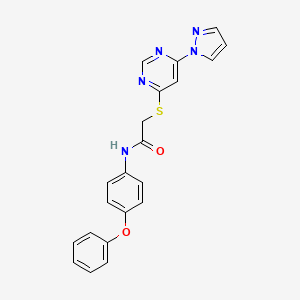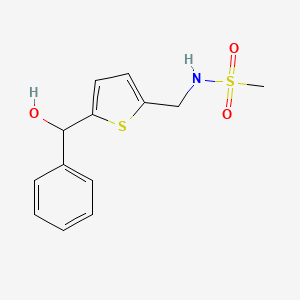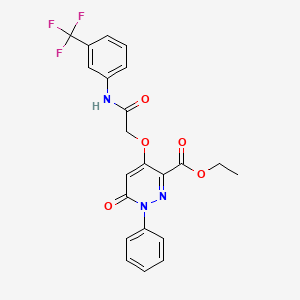
3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione is a compound that belongs to the quinazoline family. This compound has gained significant attention in the scientific community due to its potential pharmacological applications.
Scientific Research Applications
Synthesis and Biological Applications
Quinazoline derivatives have been synthesized through various methods, showing significant biological activities, including cytotoxic properties against cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized through reactions involving quinazoline derivatives, demonstrated potent cytotoxic activities against murine leukemia, lung carcinoma, and human leukemia cell lines, with some compounds showing curative effects in vivo against colon tumors in mice (Deady et al., 2003). Additionally, novel quinazolinone derivatives have been synthesized and evaluated as potential anticancer agents, displaying cytotoxic activity against cancer cell lines, highlighting the importance of quinazoline derivatives in developing new therapeutic agents (Poorirani et al., 2018).
Herbicidal Activity
Quinazoline-2,4-diones have been explored for their herbicidal activity, serving as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in weed control. This research direction aims to develop novel herbicides with broad-spectrum weed control and excellent crop selectivity. For example, triketone-containing quinazoline-2,4-dione derivatives showed promising herbicidal activity against a range of broadleaf and monocotyledonous weeds (Wang et al., 2014).
Key Intermediates in Drug Development
Quinazoline derivatives are key intermediates in synthesizing several drugs, such as Prazosin, Bunazosin, and Doxazosin, highlighting their significance in pharmaceutical research. Efficient protocols have been developed for synthesizing these derivatives, utilizing carbon dioxide and 2-aminobenzonitriles, with variations in reaction parameters extensively studied to optimize yields (Patil et al., 2008).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 3,4-dimethoxyaniline with 2,5-dimethylbenzaldehyde to form 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)prop-2-en-1-one, which is then cyclized with anthranilic acid to form the final product.", "Starting Materials": [ "3,4-dimethoxyaniline", "2,5-dimethylbenzaldehyde", "anthranilic acid" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxyaniline with 2,5-dimethylbenzaldehyde in the presence of a base such as sodium hydroxide to form 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)prop-2-en-1-one.", "Step 2: Cyclization of 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)prop-2-en-1-one with anthranilic acid in the presence of a Lewis acid catalyst such as zinc chloride to form 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione." ] } | |
CAS RN |
899922-73-7 |
Product Name |
3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione |
Molecular Formula |
C25H24N2O4 |
Molecular Weight |
416.477 |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C25H24N2O4/c1-16-9-10-17(2)18(13-16)15-26-21-8-6-5-7-20(21)24(28)27(25(26)29)19-11-12-22(30-3)23(14-19)31-4/h5-14H,15H2,1-4H3 |
InChI Key |
PBCVQRWHTPFQPC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide](/img/structure/B2534602.png)
![2-(4-Chlorophenoxy)-1-(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2534606.png)
![3-Methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2534607.png)
![(2Z)-N-acetyl-7-(diethylamino)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2534608.png)

![2-Chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-(furan-3-ylmethyl)acetamide](/img/structure/B2534611.png)
![2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2534612.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2534616.png)

![6-((2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2534618.png)
![5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2534619.png)